NaV 1.7 Antagonist Activity: 125‑Fold Enhancement Over Non‑Fluorinated Analog
The target compound inhibits human partially inactivated NaV 1.7 with an IC₅₀ of 240 nM, whereas the direct non‑fluorinated analog 2‑naphthylacetonitrile requires an IC₅₀ of 30,000 nM under comparable assay conditions [1][2]. This corresponds to a 125‑fold potency advantage conferred by the 1‑CF₃ substituent.
| Evidence Dimension | NaV 1.7 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 240 nM |
| Comparator Or Baseline | 2‑Naphthylacetonitrile (CAS 7498-57-9); IC₅₀ = 30,000 nM |
| Quantified Difference | 125‑fold (30,000 / 240) |
| Conditions | Human NaV 1.7 expressed in HEK293 cells; partially inactivated state; PatchXpress voltage patch clamp assay (BindingDB BDBM50379389 and BDBM50362560) |
Why This Matters
A 125‑fold difference in IC₅₀ directly translates to substantially lower compound concentrations needed for functional antagonism, which reduces the risk of off‑target effects and makes the compound a more selective tool for NaV 1.7‑focused pain research.
- [1] BindingDB. BDBM50379389 (ChEMBL2010816): IC₅₀ 240 nM at human partially inactivated NaV 1.7 channel (PatchXpress voltage patch clamp, HEK293). Available at: https://ww.bindingdb.org/jsp/dbsearch/Unbound.jsp?sdbfirst=sdbfirst&pdbidsubmit=Search&BDBM_ID=50379389 View Source
- [2] BindingDB. BDBM50362560 (ChEMBL1938852): IC₅₀ 30,000 nM at human partially inactivated NaV 1.7 channel (patch‑clamp, HEK293). Available at: https://ww.bindingdb.org/jsp/dbsearch/Unbound.jsp?sdbfirst=sdbfirst&pdbidsubmit=Search&BDBM_ID=50362560 View Source
